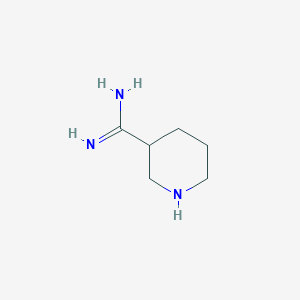![molecular formula C11H13NO4S B15328422 2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of alanine with a sulfonyl chloride derivative of styrene. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-phenylethenesulfonamido)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-(2-phenylethenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The double bond in the phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts is employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
科学研究应用
2-(2-phenylethenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
2-(2-phenylethenesulfonamido)propanoic acid can be compared with other sulfonamide derivatives, such as:
N-(2-phenylethyl)sulfonamide: Lacks the propanoic acid moiety, leading to different chemical and biological properties.
N-(2-phenylethenyl)sulfonamide: Similar structure but without the propanoic acid group, affecting its solubility and reactivity.
N-(2-phenylethenyl)sulfonylglycine: Contains a glycine backbone instead of alanine, resulting in different steric and electronic effects.
The uniqueness of 2-(2-phenylethenesulfonamido)propanoic acid lies in its combination of the phenylethenyl group with the sulfonamido and propanoic acid moieties, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H13NO4S/c1-9(11(13)14)12-17(15,16)8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+ |
InChI 键 |
NKYUDVGTQNQVHW-BQYQJAHWSA-N |
手性 SMILES |
CC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
溶解度 |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



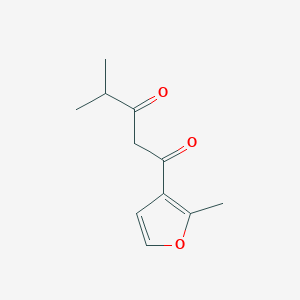

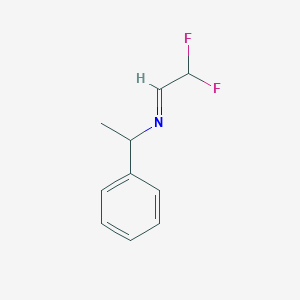
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
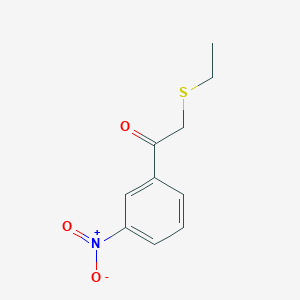

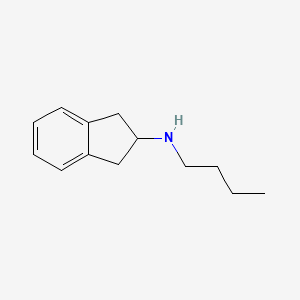
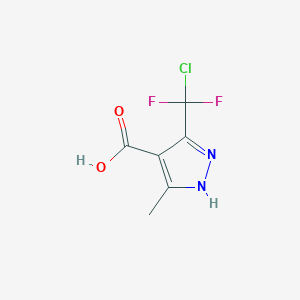

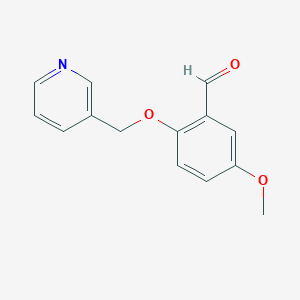

![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)
